Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate hydrochloride
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Overview
Description
Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate hydrochloride is a chemical compound with the molecular formula C8H13ClF3NO2. It is a white crystalline powder that is used in various scientific research applications. The compound is known for its unique structure, which includes a cyclopropyl group and three fluorine atoms, making it a valuable molecule in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate hydrochloride typically involves the reaction of ethyl 2-cyclopropyl-3,3,3-trifluoropropanoate with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amine derivatives, and substitution reactions can result in various substituted products .
Scientific Research Applications
Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate: Lacks the hydrochloride component but shares a similar core structure.
Cyclopropylamine derivatives: Compounds with similar cyclopropyl groups but different substituents.
Fluorinated amino acids: Molecules containing fluorine atoms and amino groups, used in similar research applications.
Uniqueness
Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate hydrochloride is unique due to its combination of a cyclopropyl group and three fluorine atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific studies and applications .
Properties
IUPAC Name |
ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO2.ClH/c1-2-14-6(13)7(12,5-3-4-5)8(9,10)11;/h5H,2-4,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAVJWGFALYABU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CC1)(C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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